molecular formula C16H10Br2S B12009435 2,5-Bis(4-bromophenyl)thiophene CAS No. 63574-85-6

2,5-Bis(4-bromophenyl)thiophene

Cat. No.: B12009435
CAS No.: 63574-85-6
M. Wt: 394.1 g/mol
InChI Key: NSEMERYXZLFBKN-UHFFFAOYSA-N
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Description

2,5-Bis(4-bromophenyl)thiophene is an organic compound with the molecular formula C16H10Br2S. It is a derivative of thiophene, where two bromophenyl groups are attached at the 2 and 5 positions of the thiophene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Bis(4-bromophenyl)thiophene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, where 2,5-dibromothiophene is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst . The reaction typically occurs in a solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-bromophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.

    Oxidation Products: Sulfoxides and sulfones are the primary products.

    Reduction Products: Reduced bromophenyl derivatives are obtained.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-bromophenyl)thiophene involves its interaction with molecular targets through its bromophenyl and thiophene moieties. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biological pathways and chemical processes .

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(4-bromophenyl)thiophene is unique due to the presence of bromine atoms, which enhance its reactivity and allow for versatile chemical modifications. This makes it a valuable compound in the synthesis of complex organic molecules and materials .

Properties

CAS No.

63574-85-6

Molecular Formula

C16H10Br2S

Molecular Weight

394.1 g/mol

IUPAC Name

2,5-bis(4-bromophenyl)thiophene

InChI

InChI=1S/C16H10Br2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H

InChI Key

NSEMERYXZLFBKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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